Eicosapentaenoyl serotonin

FAAH Endocannabinoid TRPV1

Select EPA-5-HT (CAS 199875-71-3) for clean TRPV1 antagonism (IC50 1.1μM) decoupled from FAAH inhibition (IC50 >50μM). This omega-3 N-acyl serotonin inhibits GLP-1 secretion uniquely vs AA-5-HT. For gut-brain axis, pain signaling and incretin studies. Not a generic replacement—SAR divergence ensures target-specific data.

Molecular Formula C30H40N2O2
Molecular Weight 460.6 g/mol
Cat. No. B11929018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosapentaenoyl serotonin
Molecular FormulaC30H40N2O2
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b4-3+,7-6-,10-9-,13-12-,16-15-
InChIKeyRYPAMQYLBIIZHL-KBRNBYEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eicosapentaenoyl Serotonin (EPA-5-HT) for Research Procurement: CAS 199875-71-3 Identity and Baseline Characterization


(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide, commonly designated Eicosapentaenoyl Serotonin (EPA-5-HT) and bearing CAS number 199875-71-3, is an N-acyl serotonin conjugate comprising an eicosapentaenoic acid (EPA, C20:5 n-3) moiety linked via an amide bond to the primary amine of serotonin (5-hydroxytryptamine) [1]. The compound exhibits a molecular formula of C30H40N2O2 with a molecular weight of 460.65 g/mol . EPA-5-HT is recognized as a dual-target research tool, with reported activity at fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid type 1 (TRPV1) channels , and has been identified endogenously in the intestinal tract of mammalian species [2].

Why Eicosapentaenoyl Serotonin (EPA-5-HT) Cannot Be Substituted with Arachidonoyl Serotonin (AA-5-HT) or Other N-Acyl Serotonins in Targeted Research


Generic substitution within the N-acyl serotonin chemotype is scientifically inadmissible due to pronounced structure-activity relationship (SAR) divergence driven by the fatty acyl chain composition. The replacement of the arachidonoyl moiety (C20:4 n-6) with an eicosapentaenoyl moiety (C20:5 n-3) fundamentally alters the compound's pharmacological fingerprint, producing a functional decoupling of FAAH inhibition from TRPV1 antagonism [1]. Unlike the potent FAAH inhibitory activity exhibited by arachidonoyl serotonin (AA-5-HT), EPA-5-HT demonstrates negligible FAAH blockade (IC50 > 50 µM), rendering it unsuitable for endocannabinoid tone elevation studies but potentially advantageous for isolating TRPV1-mediated effects [2]. Furthermore, EPA-5-HT possesses a unique functional attribute—inhibition of glucagon-like peptide-1 (GLP-1) secretion—that is not shared by AA-5-HT, oleoyl serotonin, or docosahexaenoyl serotonin . Consequently, interchange among N-acyl serotonins in experimental protocols will yield confounded or non-reproducible results, with EPA-5-HT constituting a distinct investigational tool rather than a drop-in replacement for its congeners.

Eicosapentaenoyl Serotonin (EPA-5-HT) Procurement Evidence: Quantified Differentiation Versus Closest Analogs


Functional Decoupling from FAAH: EPA-5-HT Exhibits Negligible FAAH Inhibition Versus Potent AA-5-HT

In direct comparative enzymology assays, eicosapentaenoyl serotonin (EPA-5-HT) fails to inhibit fatty acid amide hydrolase (FAAH)-mediated hydrolysis of arachidonoyl ethanolamide at pharmacologically relevant concentrations, with a reported IC50 exceeding 50 μM [1]. This represents a profound functional divergence from its structural archetype arachidonoyl serotonin (AA-5-HT), which exhibits dual FAAH inhibitory and TRPV1 antagonistic properties. While AA-5-HT serves as a validated dual-target probe for simultaneously elevating endocannabinoid tone and blocking TRPV1-mediated nociception, EPA-5-HT is functionally restricted to TRPV1 channel modulation. This decoupling enables researchers to interrogate TRPV1-dependent signaling pathways without the confounding influence of FAAH inhibition and consequent endocannabinoid accumulation [2].

FAAH Endocannabinoid TRPV1 Pain Enzyme Assay

TRPV1 Antagonism Potency: EPA-5-HT Demonstrates Intermediate Efficacy Between AA-5-HT and Oleoyl Serotonin

In capsaicin-induced TRPV1 channel activation assays, EPA-5-HT exhibits potent antagonism with an IC50 of 1.1 μM . This potency positions EPA-5-HT within a defined hierarchy among structurally related N-acyl serotonins: it is approximately 4-fold less potent than arachidonoyl serotonin (AA-5-HT, IC50 = 0.27 μM) , yet approximately 2.3-fold more potent than the monounsaturated analog oleoyl serotonin (IC50 = 2.57 μM against human TRPV1) . This intermediate efficacy profile is mechanistically informative, as it demonstrates that polyunsaturation (five double bonds in EPA-5-HT) confers superior TRPV1 antagonism relative to monounsaturation (oleoyl), while the n-3 double bond configuration and absence of the fourth methylene-interrupted cis double bond present in AA-5-HT attenuates maximal potency. The data establish EPA-5-HT as a moderately potent TRPV1 antagonist with a distinct SAR signature [1].

TRPV1 Capsaicin Nociception Ion Channel Antagonist

Unique Inhibition of GLP-1 Secretion: A Functional Attribute Absent in AA-5-HT and Other N-Acyl Serotonins

Eicosapentaenoyl serotonin (EPA-5-HT) uniquely inhibits glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in vitro, with a reported IC50 of 8.3 μM . This functional property is not observed with arachidonoyl serotonin (AA-5-HT), docosahexaenoyl serotonin (DHA-5-HT), or oleoyl serotonin in the same assay system [1]. The GLP-1 inhibitory activity of EPA-5-HT is structurally contingent upon the specific combination of the EPA (C20:5 n-3) fatty acyl chain and the serotonin head group, as neither EPA alone nor serotonin alone reproduces the effect at comparable concentrations [2]. Mechanistically, this activity is independent of FAAH inhibition (which EPA-5-HT lacks) and TRPV1 antagonism, indicating engagement of a distinct, as-yet-unidentified molecular target or pathway governing enteroendocrine L-cell secretory function [3]. The endogenous presence of EPA-5-HT in intestinal tissue, coupled with its elevation following dietary fish oil supplementation, supports its physiological relevance as a gut-derived signaling lipid capable of modulating incretin hormone release.

GLP-1 Enteroendocrine Gut-Brain Axis Metabolism Incretin

Endogenous Occurrence in Gut Tissue: EPA-5-HT Is a Bona Fide Intestinal Lipid Mediator

Mass spectrometric lipidomic profiling has unequivocally identified eicosapentaenoyl serotonin (EPA-5-HT) as an endogenous constituent of intestinal tissue in both murine and porcine models [1]. Quantitative analysis reveals that intestinal EPA-5-HT concentrations are modulated by dietary intervention: mice maintained on a fish oil-enriched diet exhibit significantly elevated intestinal EPA-5-HT levels compared to those receiving control diets devoid of long-chain n-3 polyunsaturated fatty acids [2]. This endogenous status distinguishes EPA-5-HT from the majority of commercially available N-acyl serotonins, including stearoyl serotonin, palmitoyl serotonin, and various synthetic saturated-chain analogs, which have not been detected in mammalian tissues under physiological conditions. The demonstration of regulated, diet-responsive biosynthesis in vivo positions EPA-5-HT as a physiologically relevant signaling entity rather than a purely synthetic pharmacological probe, thereby conferring greater translational relevance to experimental findings obtained with this compound [3].

Lipidomics Endogenous Metabolite Gut Microbiome Omega-3 Enterochromaffin

Stereochemical Identity Verification: The 17E Isomer Distinction from the All-Z Commercial Standard

The IUPAC nomenclature (5Z,8Z,11Z,14Z,17E) specifies a stereochemical configuration in which the C17-C18 double bond adopts the E (trans) geometry, while the remaining four double bonds (Δ5, Δ8, Δ11, Δ14) retain the naturally occurring Z (cis) configuration . This stereoisomer is distinct from the all-Z eicosapentaenoyl serotonin isomer (5Z,8Z,11Z,14Z,17Z) which constitutes the standard commercial reference material and the endogenously predominant form . The 17E isomer is not endogenously produced in mammalian systems and is typically generated as a minor byproduct during chemical synthesis or as a result of isomerization under suboptimal storage conditions (e.g., exposure to light, elevated temperature, or prolonged storage in solution). Procurement specifications must explicitly confirm the stereochemical purity profile, as the 17E isomer may exhibit altered membrane partitioning properties and divergent TRPV1 binding kinetics due to the conformational constraints imposed by the E-geometry double bond [1]. Researchers requiring the physiologically relevant all-Z configuration should verify that the supplied material meets stereochemical specifications consistent with the endogenously occurring form.

Stereochemistry Double Bond Geometry Quality Control Isomer Purity NMR

Oral Bioavailability Potential: EPA-5-HT's n-3 PUFA Moiety Confers Theoretical Pharmacokinetic Advantage

While direct comparative oral pharmacokinetic studies between EPA-5-HT and AA-5-HT remain absent from the published literature, the substitution of the arachidonoyl (C20:4 n-6) moiety with an eicosapentaenoyl (C20:5 n-3) moiety introduces a structural determinant that is theoretically favorable for oral bioavailability [1]. n-3 polyunsaturated fatty acids are recognized substrates for intestinal fatty acid-binding proteins (I-FABP) and are efficiently absorbed via both passive diffusion and protein-facilitated transport mechanisms across the intestinal epithelium, with absorption efficiencies exceeding 90% for EPA in human subjects [2]. In contrast, arachidonic acid-derived conjugates exhibit greater susceptibility to cyclooxygenase-mediated oxidative metabolism in the gut lumen and enterocyte cytoplasm, potentially reducing the fraction of intact compound available for systemic absorption [3]. Although empirical validation is required, these class-based physicochemical and metabolic considerations suggest that EPA-5-HT may offer superior oral exposure characteristics relative to its arachidonoyl counterpart in vivo, a factor relevant to preclinical efficacy studies employing oral gavage administration.

Pharmacokinetics Bioavailability Omega-3 In Vivo Drug Development

High-Yield Research Applications for Eicosapentaenoyl Serotonin (EPA-5-HT) Based on Quantified Differentiation Evidence


TRPV1-Specific Signaling Studies Requiring Exclusion of FAAH-Mediated Confounds

Investigators examining TRPV1 channel function in nociception, neurogenic inflammation, or thermal hyperalgesia should select EPA-5-HT when the experimental design demands TRPV1 antagonism without concomitant elevation of endocannabinoid tone. EPA-5-HT exhibits TRPV1 antagonism with an IC50 of 1.1 μM while demonstrating negligible FAAH inhibition (IC50 > 50 μM) [1]. This functional decoupling—absent in arachidonoyl serotonin (AA-5-HT), which potently inhibits both targets—enables clean dissection of TRPV1-mediated signaling from FAAH-dependent pathways. Use EPA-5-HT as a negative control for FAAH inhibition in parallel experiments with AA-5-HT to attribute observed phenotypes to specific target engagement.

Enteroendocrine L-Cell and GLP-1 Secretion Modulation Studies

EPA-5-HT is uniquely qualified for investigations of incretin hormone regulation in the gastrointestinal tract. The compound inhibits GLP-1 secretion from enteroendocrine L-cells with an IC50 of 8.3 μM , an activity not shared by AA-5-HT, DHA-5-HT, or oleoyl serotonin [2]. Endogenous EPA-5-HT is present in intestinal tissue and its levels are modulated by dietary fish oil intake [3]. This positions EPA-5-HT as a tool compound for ex vivo gut organoid studies, perfused intestinal segment preparations, or in vivo metabolic phenotyping where modulation of GLP-1 release is the primary endpoint.

Endogenous Lipid Mediator Validation and Gut-Brain Axis Research

As a confirmed endogenous constituent of the intestinal lipidome [3], EPA-5-HT provides a physiologically anchored tool for gut-brain axis and metabolic signaling research. Unlike synthetic saturated-chain N-acyl serotonins, EPA-5-HT's endogenous status supports its use in studies where translational relevance and physiological fidelity are paramount. Applications include: (i) mass spectrometry-based lipidomics method development and validation; (ii) investigation of omega-3 fatty acid-derived signaling mediators; and (iii) functional characterization of the gut-derived secretome in relation to central nervous system or metabolic outcomes.

Structure-Activity Relationship (SAR) Studies of N-Acyl Serotonin Polyunsaturation

EPA-5-HT serves as a critical comparator in systematic SAR campaigns examining the influence of fatty acyl chain unsaturation on TRPV1 antagonism and FAAH inhibition. The compound occupies an intermediate position in the TRPV1 potency hierarchy (AA-5-HT: 0.27 μM; EPA-5-HT: 1.1 μM; Oleoyl serotonin: 2.57 μM) and defines the functional consequences of n-3 versus n-6 polyunsaturation. Inclusion of EPA-5-HT in screening panels alongside AA-5-HT, DHA-5-HT, oleoyl serotonin, and saturated-chain analogs enables comprehensive pharmacophore mapping and informs medicinal chemistry optimization of this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eicosapentaenoyl serotonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.